molecular formula C10H15N3 B2547521 (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine CAS No. 769113-72-6

(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B2547521
CAS No.: 769113-72-6
M. Wt: 177.251
InChI Key: YIALOSPTKOFOPE-SECBINFHSA-N
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Description

®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a chiral amine compound that features a pyridine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and ®-pyrrolidine-3-amine.

    Reductive Amination: The key step involves the reductive amination of pyridine-2-carbaldehyde with ®-pyrrolidine-3-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    N-Oxides: From oxidation reactions.

    Piperidine Derivatives: From reduction reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(Pyridin-2-ylmethyl)piperidin-3-amine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

    2-(Pyridin-2-ylmethyl)pyrrolidine: A compound with a similar structure but lacking the amine group.

Uniqueness

®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both pyridine and pyrrolidine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIALOSPTKOFOPE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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